molecular formula C19H20O7 B6015556 3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one

3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one

Cat. No. B6015556
M. Wt: 360.4 g/mol
InChI Key: UIUKSSRJYQXZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in research. This compound is also known as Furylfuramide and has a molecular formula of C19H20O7.

Mechanism of Action

The mechanism of action of Furylfuramide is not well understood. However, several studies have suggested that this compound may exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
Furylfuramide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Furylfuramide in lab experiments is its potent antitumor activity. This compound can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of using Furylfuramide in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for the research on Furylfuramide. One of the most significant future directions is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of Furylfuramide and its potential applications in various fields of research. Finally, more studies are needed to evaluate the safety and efficacy of Furylfuramide as a potential drug candidate for the treatment of cancer.
Conclusion:
In conclusion, Furylfuramide is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications in research. This compound has potent antitumor activity and can be used as a potential drug candidate for the treatment of various types of cancer. However, further studies are needed to fully understand the mechanism of action of Furylfuramide and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of furfural with ethyl acetoacetate in the presence of a catalyst. This reaction leads to the formation of Furylfuramide as a white solid.

Scientific Research Applications

Furylfuramide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that Furylfuramide has potent antitumor activity and can be used as a potential drug candidate for the treatment of various types of cancer.

properties

IUPAC Name

3,11-bis(furan-2-yl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c20-17-18(9-23-15(24-10-18)13-3-1-7-21-13)5-6-19(17)11-25-16(26-12-19)14-4-2-8-22-14/h1-4,7-8,15-16H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUKSSRJYQXZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC(OC2)C3=CC=CO3)C(=O)C14COC(OC4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.